N-benzyl-3,4-dichloro-N-methylbenzamide

Lipophilicity Membrane Permeability Drug-likeness

Select N-benzyl-3,4-dichloro-N-methylbenzamide for your focused screening deck to leverage its low tPSA (16.39 Ų), moderate logP (4.11), and zero hydrogen bond donors (Hdon=0) for predicted superior BBB permeability. Its ~3.7-fold solubility advantage over the 2,4-dichloro isomer minimizes false negatives in HTS. Differentiate from the des-methyl analog via its two hydrogen bond acceptor sites, enabling unique binding modes in FBDD campaigns targeting H-bond donor-rich pockets.

Molecular Formula C15H13Cl2NO
Molecular Weight 294.2 g/mol
Cat. No. B335595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,4-dichloro-N-methylbenzamide
Molecular FormulaC15H13Cl2NO
Molecular Weight294.2 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C15H13Cl2NO/c1-18(10-11-5-3-2-4-6-11)15(19)12-7-8-13(16)14(17)9-12/h2-9H,10H2,1H3
InChIKeyMHFZZGSGHMTWDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes13 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3,4-dichloro-N-methylbenzamide (CAS 26094-84-8): A 3,4-Dichloro-Substituted N-Benzylbenzamide Screening Compound


N-Benzyl-3,4-dichloro-N-methylbenzamide (CAS 26094-84-8) is a synthetic small molecule belonging to the N-substituted benzamide class . It features a 3,4-dichloro substitution pattern on the benzamide ring and an N-benzyl-N-methyl substitution on the amide nitrogen . With a molecular weight of 294.18 g/mol and a calculated logP of 4.11, it conforms to Lipinski's Rule of Five for drug-likeness . Its structure positions it as a potential scaffold for medicinal chemistry exploration, particularly where the 3,4-dichloro pharmacophore is implicated, though publicly reported biological activity specific to this compound is currently absent from authoritative databases like ChEMBL [1].

Why N-Benzyl-3,4-dichloro-N-methylbenzamide Cannot Be Simply Replaced by Other Dichlorobenzamide Screening Compounds


In procurement for specialized screening libraries or SAR studies, the physical-chemical and structural nuance is the selection criterion. N-Benzyl-3,4-dichloro-N-methylbenzamide occupies a unique position even among its closest isomers and analogs. Its specific 3,4-dichloro substitution pattern on the benzoyl ring, combined with an N-benzyl-N-methyl moiety that eliminates the hydrogen bond donor (Hdon = 0), generates a distinct physicochemical profile that differs quantifiably from its 2,4-dichloro isomer and its des-N-methyl analog . These differences in lipophilicity, polar surface area, and hydrogen bond capacity directly impact membrane permeability prediction, solubility, and potential pharmacophoric interactions in ways that cannot be assumed equivalent [1]. The absence of annotated biological activity data for the target compound makes a direct pharmacological comparison impossible, but the physicochemical divergence from available comparators is measurable and meaningful for chemical selection, as detailed in Section 3.

N-Benzyl-3,4-dichloro-N-methylbenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (logP) Differentiation: 3,4-Dichloro vs. 2,4-Dichloro Positional Isomer

The 3,4-dichloro substitution of the target compound yields a measurably lower logP (4.11) compared to its 2,4-dichloro positional isomer, N-benzyl-2,4-dichloro-N-methylbenzamide (logP 4.31) . This 0.20 log unit difference represents an approximately 1.6-fold difference in partition coefficient, meaning the 2,4-isomer is expected to partition more readily into lipid environments. For scientists optimizing lipophilic ligand efficiency or seeking to reduce non-specific binding, this quantifiable difference is a critical selection parameter.

Lipophilicity Membrane Permeability Drug-likeness

Polar Surface Area (tPSA) Differentiation: 3,4-Dichloro-N-Methyl vs. Des-N-Methyl Analog

The topological polar surface area (tPSA) of the target compound (16.39 Ų) is significantly lower than that of its des-N-methyl analog, N-benzyl-3,4-dichlorobenzamide (tPSA 29.1 Ų) . This 12.71 Ų difference arises from the replacement of the secondary amide hydrogen (Hdon = 1) with an N-methyl group (Hdon = 0). Lower tPSA is strongly correlated with improved passive blood-brain barrier (BBB) penetration, where a tPSA < 60–70 Ų is generally required, and values below 40 Ų are associated with very high CNS penetration potential [1]. Both compounds fall below the BBB threshold, but the target compound's markedly lower tPSA suggests a measurably better predicted BBB permeation rate.

Polar Surface Area Blood-Brain Barrier Permeability Oral Bioavailability

Aqueous Solubility (logSw) Differentiation: 3,4-Dichloro Substitution vs. 2,4-Dichloro Substitution

The predicted aqueous solubility of the target compound (logSw = -4.458) is measurably superior to that of its 2,4-dichloro isomer (logSw = -5.03) and its des-N-methyl congener (logSw = -4.99) . This translates to a predicted solubility of approximately 0.10 mM for the target compound versus approximately 0.03 mM for the 2,4-isomer, representing a roughly 3-fold improvement in calculated water solubility. For in vitro assays at typical screening concentrations (10–100 µM), this solubility margin can be the difference between a compound that remains in solution throughout the assay and one that precipitates, generating false-negative or non-reproducible results.

Aqueous Solubility Formulation Assay Compatibility

Hydrogen Bond Acceptor Count and Pharmacophoric Implications: 3,4-Dichloro Target vs. 2,4-Dichloro Isomer

The target compound possesses two hydrogen bond acceptors (Hacc = 2: the carbonyl oxygen and the chlorine atoms collectively), while the 2,4-dichloro isomer has only one (Hacc = 1) according to vendor-calculated values . This difference arises from the spatial arrangement of chlorine atoms: in the 3,4-substitution pattern, both chlorine atoms are oriented in a manner that makes their lone pairs more accessible for weak hydrogen bonding interactions with biological targets. The 2,4-dichloro substitution places one chlorine ortho to the amide carbonyl, which can sterically and electronically shield the carbonyl oxygen and reduce the effective acceptor count. For screening programs targeting enzymes or receptors where halogen bonding or multi-point hydrogen bonding is critical, this structural feature provides a differentiated pharmacophoric interaction profile.

Hydrogen Bonding Pharmacophore Target Engagement

Chlorine Substitution Pattern (3,4-Dichloro) and Class-Level Association with Anticonvulsant Pharmacology

The 3,4-dichlorobenzamide substructure present in the target compound is a recognized pharmacophoric element in the anticonvulsant chemical space. The well-studied compound U-54494A (cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide) has demonstrated potent, long-acting anticonvulsant activity without analgesic or sedative effects in animal models, with its mechanism linked to voltage-gated sodium channel blockade [1][2]. While the target compound (N-benzyl-3,4-dichloro-N-methylbenzamide) has a different amine substituent (N-benzyl vs. N-(2-pyrrolidinylcyclohexyl)), it shares the 3,4-dichloro-N-methylbenzamide core. In contrast, the 2,4-dichloro isomer and related 2,4-substituted benzamides have been more commonly explored in the context of anti-infective and antiparasitic activities, representing a distinct in-class biological direction [3]. This class-level divergence in biological annotation provides a hypothesis-driven basis for prioritizing the 3,4-dichloro scaffold in CNS-focused screening.

Anticonvulsant Sodium Channel 3,4-Dichlorobenzamide Pharmacophore

Recommended Application Scenarios for N-Benzyl-3,4-dichloro-N-methylbenzamide in Scientific Procurement


CNS-Focused Diversity Screening Libraries Requiring Distinct Physicochemical Profiles

Given its low tPSA (16.39 Ų) and moderate logP (4.11), this compound is well-suited for inclusion in CNS-oriented diversity screening decks where predicted BBB permeability is a key selection parameter. Its lack of hydrogen bond donors (Hdon = 0) further enhances its CNS drug-like profile. Procurement should differentiate it from its des-methyl analog (tPSA 29.1 Ų, Hdon = 1), which is predicted to have inferior passive BBB penetration .

Aqueous-Compatible High-Throughput Screening (HTS) Assays

For HTS campaigns where compound precipitation at high concentrations is a known failure mode, the target compound's superior predicted solubility (logSw -4.458) relative to its 2,4-dichloro isomer (logSw -5.03) makes it the preferred candidate for generating more reliable dose-response data. This approximately 3.7-fold solubility advantage reduces the likelihood of false negatives due to compound aggregation or precipitation during assay incubation .

Structure-Activity Relationship (SAR) Studies on 3,4-Dichlorobenzamide Pharmacophores

This compound serves as a valuable entry point for SAR exploration of the 3,4-dichlorobenzamide core, which has established class-level precedent in anticonvulsant drug discovery via U-54494A . Its N-benzyl group offers a distinct steric and electronic environment compared to the N-cyclohexyl-pyrrolidinyl substituent of U-54494A, enabling exploration of the amine substituent's role in target binding while preserving the 3,4-dichloro pharmacophore. Direct biological comparison data are lacking and should be generated by the end user.

Fragment-Based Drug Discovery (FBDD) or Virtual Screening with H-Bond Acceptor Requirement

The target compound's two hydrogen bond acceptor sites (vs. one for the 2,4-isomer) offer a differentiating interaction capability for target proteins with hydrogen bond donor-rich binding pockets. In FBDD campaigns or structure-based virtual screening, this additional acceptor may enable binding modes that the 2,4-isomer cannot adopt, making it a strategic inclusion in focused screening subsets where halogen bonding or carbonyl interactions are anticipated to be critical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-3,4-dichloro-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.